molecular formula C16H13ClN4OS B14342214 1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea CAS No. 96859-49-3

1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea

Cat. No.: B14342214
CAS No.: 96859-49-3
M. Wt: 344.8 g/mol
InChI Key: BNZVAGMQPLNUPM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea typically involves the reaction of 4-chloroaniline with 2-methyl-4-oxo-quinazoline-3-thiol in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Acidic or basic catalyst

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the thiourea group to thiol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thioamide: Similar structure but with a thioamide group.

Uniqueness

1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

96859-49-3

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2-methyl-4-oxoquinazolin-3-yl)thiourea

InChI

InChI=1S/C16H13ClN4OS/c1-10-18-14-5-3-2-4-13(14)15(22)21(10)20-16(23)19-12-8-6-11(17)7-9-12/h2-9H,1H3,(H2,19,20,23)

InChI Key

BNZVAGMQPLNUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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